Tubuphenylalanine

説明

特性

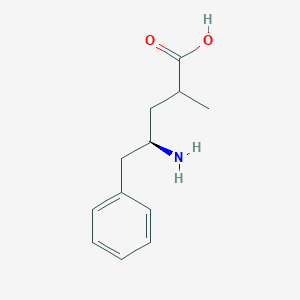

分子式 |

C12H17NO2 |

|---|---|

分子量 |

207.27 g/mol |

IUPAC名 |

(4R)-4-amino-2-methyl-5-phenylpentanoic acid |

InChI |

InChI=1S/C12H17NO2/c1-9(12(14)15)7-11(13)8-10-5-3-2-4-6-10/h2-6,9,11H,7-8,13H2,1H3,(H,14,15)/t9?,11-/m1/s1 |

InChIキー |

TVHNWAKCVXFPNB-HCCKASOXSA-N |

異性体SMILES |

CC(C[C@H](CC1=CC=CC=C1)N)C(=O)O |

正規SMILES |

CC(CC(CC1=CC=CC=C1)N)C(=O)O |

同義語 |

tubuphenylalanine |

製品の起源 |

United States |

科学的研究の応用

Synthesis of Tubuphenylalanine

The synthesis of this compound has been extensively studied to facilitate the production of tubulysin analogs. Various synthetic strategies have been employed, including:

- Mukaiyama Aldol Reaction : This method allows for the formation of γ-amino-β-hydroxyl-α-methyl esters, which are precursors to this compound derivatives .

- Diastereoselective Multicomponent Reactions : These reactions enhance the efficiency and yield of synthesizing this compound and its analogs .

- Aziridine Opening Reactions : Utilized in a practical and stereoselective approach to synthesize fragments containing this compound .

This compound exhibits potent cytotoxicity against various cancer cell lines. Research indicates that tubulysins, which incorporate this compound, have IC50 values in the nanomolar range, demonstrating their effectiveness as antitumor agents . The mechanism of action involves binding to microtubules, disrupting the cytoskeleton, and inducing apoptosis in cancer cells .

Therapeutic Applications

- Anticancer Drug Development : this compound-containing compounds are being explored for their potential as new anticancer therapies. Their ability to inhibit cell growth at extremely low concentrations positions them as strong candidates for drug development against multidrug-resistant cancers .

- Payloads in Antibody-Drug Conjugates (ADCs) : Tubulysins have been utilized as payloads in ADCs, enhancing the selective delivery of cytotoxic agents to cancer cells while minimizing systemic toxicity .

- Conjugation with Targeting Peptides : Recent studies have focused on developing conjugates that combine tubulysins with targeting peptides like bombesin. These conjugates aim to improve internalization into cancer cells and enhance therapeutic efficacy .

Synthesis and Evaluation of Bombesin-Tubulysin Conjugates

In a study involving bombesin-tubulysin conjugates, researchers synthesized various lipidated and non-lipidated analogs. The lipidated versions showed significantly better internalization into GRPR-overexpressing cancer cells compared to non-lipidated ones. This highlights the importance of structural modifications in enhancing drug delivery systems .

Total Synthesis Approaches

Several laboratories have reported successful total syntheses of tubulysin analogs incorporating this compound. These efforts demonstrate advancements in synthetic methodologies that can lead to increased yields and reduced complexity in producing these bioactive compounds .

準備方法

Comparative Analysis of Tup Synthesis Methods

Q & A

Q. What established synthetic routes are used for Tubuphenylalanine (Tup), and what key reactions define these methods?

this compound synthesis typically involves multi-step strategies, including oxidation of Boc-protected phenylalaninol via the Swern protocol, followed by Horner-Wadsworth-Emmons or Wittig olefination to form intermediates. For example, early approaches by Höfle et al. (2001) utilized these reactions but faced challenges with lactam formation and undesired stereoisomers. Methodological optimization, such as hydrogenation conditions and chiral auxiliary incorporation (e.g., N-acyloxazolidin-2-one), is critical for stereoselective β-methyl group introduction .

Q. Which spectroscopic techniques are essential for verifying this compound’s structural and stereochemical integrity?

Nuclear Magnetic Resonance (NMR) is indispensable for resolving stereoisomers and confirming backbone connectivity. Mass spectrometry (MS) validates molecular weight, while infrared (IR) spectroscopy identifies functional groups. X-ray crystallography may resolve ambiguous configurations. Researchers must report instrumentation precision (e.g., NMR frequency, resolution thresholds) and adhere to reproducibility guidelines, such as disclosing raw data and analysis parameters .

Q. How can researchers ensure reproducibility in this compound synthesis protocols?

Detailed reporting of reaction conditions (temperature, solvent purity, catalyst loading) and step-by-step characterization data (e.g., values, yields) are mandatory. Cross-referencing with NIH preclinical checklists ensures compliance with experimental transparency standards. Publicly sharing synthetic protocols via repositories like ChemRxiv enhances reproducibility .

Advanced Research Questions

Q. What strategies resolve stereochemical inconsistencies in this compound derivatives during synthesis?

Diastereomeric mixtures, such as the 2:1 ratio observed in early hydrogenation steps, require chiral resolution techniques (e.g., chromatography with chiral stationary phases) or asymmetric catalysis (e.g., CBS-oxazaborolidine). Post-synthetic analyses, including NOESY NMR or circular dichroism, can validate stereochemical outcomes. Redesigning synthetic pathways to avoid lactam formation, as in later approaches by Höfle et al., minimizes undesired isomers .

Q. How should researchers design experiments to validate this compound’s biological activity while addressing assay variability?

Employ orthogonal assays (e.g., cell viability, target-binding studies) to confirm bioactivity. Use blinded, randomized preclinical models to reduce bias, and adhere to NIH guidelines for sample size justification and statistical power. Dose-response curves with ≥3 technical replicates and controls (e.g., inactive analogs) are critical. Data contradictions should be analyzed via sensitivity testing and meta-regression .

What frameworks guide the formulation of rigorous research questions for this compound mechanism studies?

Apply the FINER criteria (Feasible, Interesting, Novel, Ethical, Relevant) and PICO framework (Population, Intervention, Comparison, Outcome) to structure mechanistic inquiries. For example:

Q. How can conflicting data on this compound’s solubility and stability be systematically addressed?

Conduct stability studies under controlled conditions (pH, temperature) using HPLC-UV/MS monitoring. Compare results across labs via inter-laboratory validation programs. Conflicting solubility data may arise from polymorphic forms; characterize crystalline vs. amorphous states using XRD and DSC. Transparent reporting of solvent purity and equilibration times is essential .

Methodological Considerations

- Data Analysis: Use software like MestReNova for NMR deconvolution and Prism for dose-response modeling. Report statistical thresholds (e.g., ) and effect sizes .

- Literature Review: Systematically search PubMed, SciFinder, and IUPAC databases using Boolean terms (e.g., "this compound AND synthesis NOT mass production") to exclude non-academic sources .

- Ethical Compliance: Declare synthetic hazards (e.g., Swern oxidation byproducts) and biological safety protocols in institutional review filings .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。